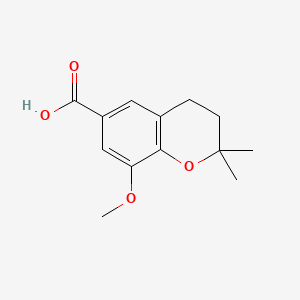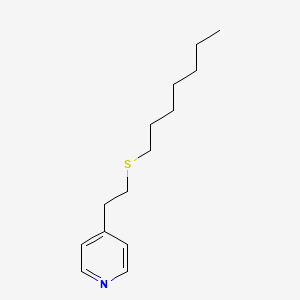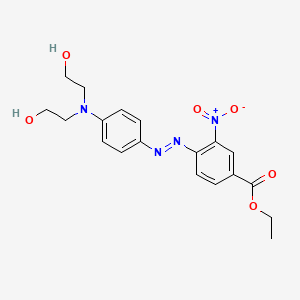
Semicarbazide, 4-(p-diethylaminophenyl)-3-thio-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Semicarbazide, 4-(p-diethylaminophenyl)-3-thio- is a compound that belongs to the class of semicarbazides Semicarbazides are organic compounds characterized by the presence of a semicarbazide functional group This particular compound is known for its unique chemical structure, which includes a diethylaminophenyl group and a thiosemicarbazide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of semicarbazide, 4-(p-diethylaminophenyl)-3-thio- typically involves a multi-step process. One common method includes the reaction of hydrazine with isocyanates, N-substituted carbamoyl chlorides, or carbamates . The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The resulting product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of semicarbazide, 4-(p-diethylaminophenyl)-3-thio- follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and yield. Safety measures are also implemented to handle the potentially hazardous reagents and intermediates used in the synthesis.
化学反応の分析
Types of Reactions
Semicarbazide, 4-(p-diethylaminophenyl)-3-thio- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiosemicarbazide moiety to other functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiosemicarbazide group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to achieve optimal results .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation of semicarbazide, 4-(p-diethylaminophenyl)-3-thio- can yield sulfoxides or sulfones, while reduction can produce amines or other reduced derivatives. Substitution reactions can lead to a wide range of products, depending on the nucleophile used.
科学的研究の応用
Semicarbazide, 4-(p-diethylaminophenyl)-3-thio- has found applications in various scientific research fields:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
作用機序
The mechanism of action of semicarbazide, 4-(p-diethylaminophenyl)-3-thio- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties . The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
Semicarbazide, 4-(p-diethylaminophenyl)-3-thio- can be compared with other semicarbazide derivatives and thiosemicarbazides, such as:
- Semicarbazide hydrochloride
- Thiosemicarbazide
- 4-(p-Dimethylaminophenyl)semicarbazide
Uniqueness
What sets semicarbazide, 4-(p-diethylaminophenyl)-3-thio- apart from similar compounds is its unique combination of a diethylaminophenyl group and a thiosemicarbazide moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its potential as a versatile building block in organic synthesis and its promising biological activities further highlight its uniqueness .
特性
CAS番号 |
102339-01-5 |
|---|---|
分子式 |
C11H18N4S |
分子量 |
238.36 g/mol |
IUPAC名 |
1-amino-3-[4-(diethylamino)phenyl]thiourea |
InChI |
InChI=1S/C11H18N4S/c1-3-15(4-2)10-7-5-9(6-8-10)13-11(16)14-12/h5-8H,3-4,12H2,1-2H3,(H2,13,14,16) |
InChIキー |
ZSKYZZITPHXHEB-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)C1=CC=C(C=C1)NC(=S)NN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[[2-[2-(Isobutoxy)ethoxy]ethoxy]methyl]oxirane](/img/structure/B12679151.png)













